![molecular formula C14H14ClNO2 B2676301 3-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide CAS No. 1795487-27-2](/img/structure/B2676301.png)
3-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . Benzamides and their derivatives have been extensively studied for their medicinal properties, including anti-tubercular activity .
Synthesis Analysis
While specific synthesis methods for “3-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide” are not available, benzamide derivatives are generally synthesized through the reaction of benzoyl chloride with amines . The synthesis process can be optimized using various catalysts .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The furan ring can participate in electrophilic substitution reactions .Scientific Research Applications
Photocatalytic Degradation
Photodecomposition studies involving similar furan and benzamide compounds have demonstrated significant applications in environmental science. For example, the use of adsorbent supports with TiO2 for the photodecomposition of propyzamide (a benzamide derivative) enhances the rate of mineralization and reduces the concentration of toxic intermediates in solutions (Torimoto et al., 1996).
Molecular Modification for Sensing and Imaging
Modifications in the molecular structure of furan derivatives have been explored for their potential in fluorescence sensing and imaging. This includes studying excited-state intramolecular proton transfer and intramolecular charge transfer, which are critical in developing more efficient fluorescent probes and organic radiation scintillators (Han et al., 2018).
Synthesis of Polysubstituted Furanimines
In the field of organic chemistry, the synthesis of complex molecules like polysubstituted furanimines has been achieved using compounds with furan moieties. Such synthetic routes are significant for the development of new pharmacologically active compounds (Ma et al., 2005).
Enzyme Inhibition Studies
Compounds bearing both furan and benzamide rings have been synthesized and evaluated for enzyme inhibition. This includes their potential in inhibiting butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases (Abbasi et al., 2020).
Antiplasmodial Activities
Derivatives of furan compounds have shown promising results in antiplasmodial activities, especially against strains of Plasmodium falciparum, which is significant in malaria treatment. The structure-activity relationships of these compounds provide insights into developing more effective antimalarial drugs (Hermann et al., 2021).
Future Directions
The study of benzamide derivatives is a promising field in medicinal chemistry. Future research could focus on synthesizing “3-chloro-N-(1-(furan-3-yl)propan-2-yl)benzamide” and studying its biological activity. It would also be interesting to explore its potential applications in the treatment of diseases such as tuberculosis .
properties
IUPAC Name |
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(7-11-5-6-18-9-11)16-14(17)12-3-2-4-13(15)8-12/h2-6,8-10H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXFEWWKJHRLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide |
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